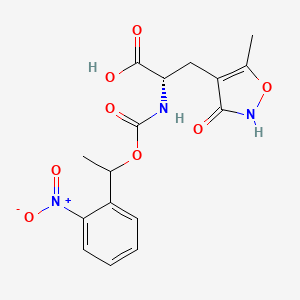

NPEC-caged-(S)-AMPA

説明

1-(2-nitrophenyl)ethyl caged version of (S)-AMPA, agonist at the AMPA receptor. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.

作用機序

Target of Action

NPEC-caged-(S)-AMPA is a caged compound and a potent, selective mGluR-8a agonist . The primary target of this compound is the mGluR-8a receptor, a type of metabotropic glutamate receptor. This receptor plays a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

The compound is caged with a photosensitive 1-(2-nitrophenyl)ethoxycarbonyl group . Upon exposure to light, the caging group is removed, allowing the compound to interact with its target, the mGluR-8a receptor. The compound displays over 100-fold selectivity over mGlu 1-7 and shows little to no activity at NMDA and kainate receptors .

Pharmacokinetics

It is known that the compound is soluble to 100 mm in water and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity is dependent on light exposure due to its photosensitive caging group

生物活性

NPEC-caged-(S)-AMPA is a chemically modified version of the neurotransmitter (S)-AMPA, designed to selectively activate AMPA receptors through photolysis. This compound is part of a broader category of "caged" ligands, which are used in neuroscience to study receptor dynamics and synaptic transmission with high temporal resolution. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, photochemical properties, and functional applications in research.

Caged compounds are inert until activated by light, allowing researchers to control the timing and location of ligand release. This compound utilizes the NPEC (N-1-(2-nitrophenyl)ethoxycarbonyl) group, which provides several advantages over other caging strategies. The NPEC group is resistant to hydrolysis, enabling precise control over photorelease timing and minimizing background activation prior to illumination .

The synthesis of this compound involves the incorporation of the NPEC group onto (S)-AMPA. The compound exhibits favorable photochemical properties, including a high extinction coefficient (ε = 660 M cm) and a significant quantum yield (Q = 0.63), which are comparable to well-established caged compounds like caged ATP . These characteristics make this compound an effective tool for studying AMPA receptor activation.

Upon exposure to light, this compound undergoes rapid photolysis, releasing (S)-AMPA in close proximity to AMPA receptors. This method allows for localized activation without the diffusion limitations typically associated with neurotransmitter release. Studies have shown that this compound selectively activates AMPA receptors with minimal cross-reactivity with kainate receptors, demonstrating its utility in dissecting specific receptor pathways .

Table 1: Summary of Key Findings on this compound

Case Study: Functional Detection in Neurons

In a recent study involving mouse neurons, researchers utilized this compound to investigate synaptic plasticity mechanisms. The results indicated that photoreleased (S)-AMPA induced significant inward currents that were sustained over time, highlighting the potential for this compound in studying long-term potentiation and other forms of synaptic modulation .

Applications in Neuroscience Research

This compound has been employed in various experimental setups:

- Synaptic Plasticity Studies : Its ability to selectively activate AMPA receptors makes it invaluable for investigating mechanisms underlying synaptic plasticity.

- Calcium Permeability Research : The compound has been used to explore the role of calcium-permeable AMPARs (CP-AMPARs) in synaptic transmission and plasticity .

- Inflammation Effects : Research has shown that inflammation alters the trafficking and functional expression of extrasynaptic AMPARs, which can be studied using NPEC-caged compounds to elucidate these changes .

科学的研究の応用

Selectivity and Efficacy

NPEC-caged-(S)-AMPA selectively activates AMPA receptors without significantly affecting kainate receptors at concentrations up to . This selectivity is vital for experiments aimed at isolating AMPA receptor-mediated responses from other glutamate receptor activities. Studies have demonstrated that photoreleased (S)-AMPA can elicit significant post-synaptic currents in various neuronal preparations, such as Purkinje neurons, indicating effective receptor activation .

Comparative Analysis with Other Caged Compounds

This compound can be compared with several other caged compounds used for similar purposes. The following table summarizes key features:

| Compound | Caging Group | Release Kinetics | Selectivity |

|---|---|---|---|

| MNI-caged-(S)-AMPA | Methoxy-nitroindoline | Fast release | Less selective than NPEC |

| NPE-caged-glutamate | Nitrophenylethoxycarbonyl | Moderate release | Broad receptor activation |

| RuBi-glutamate | Ruthenium-based | Two-photon activation | Selective for glutamate receptors |

| MNI-kainate | Methoxy-nitroindoline | Fast release | Activates both AMPA and kainate receptors |

This compound stands out due to its slower release kinetics, which facilitates prolonged activation of AMPA receptors while minimizing unintended activation of other receptor types.

Case Studies and Research Findings

- Synaptic Plasticity Studies : Research has utilized this compound to investigate synaptic plasticity mechanisms. For instance, studies have shown that photoreleased (S)-AMPA can induce long-term potentiation in hippocampal neurons, providing insights into the molecular underpinnings of memory formation .

- Calcium-Permeable AMPA Receptors : Another application involves examining calcium-permeable AMPA-type glutamate receptors (CP-AMPARs). This compound has been instrumental in elucidating the role of these receptors in synaptic plasticity and pathology. Research indicates that CP-AMPARs contribute significantly to synaptic responses and their modulation can affect neuronal excitability and synaptic strength .

- Ischemic Insults : A study highlighted the use of this compound in understanding the effects of ischemic insults on AMPA receptor trafficking. The findings revealed that mild ischemic conditions promote the targeting of GluR2-lacking AMPARs to synapses, suggesting potential implications for neuroprotection strategies .

特性

IUPAC Name |

(2S)-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O8/c1-8(10-5-3-4-6-13(10)19(24)25)26-16(23)17-12(15(21)22)7-11-9(2)27-18-14(11)20/h3-6,8,12H,7H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)/t8?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJRWDYNJZRRP-MYIOLCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。